molecular formula C20H22ClFN2O3S B2516822 N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021041-26-8

N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2516822
M. Wt: 424.92
InChI Key: IAOVWKZHZONORR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as CFM-2, is a novel compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Pharmaceutical Compositions and Therapeutic Applications

This compound has been identified in research for its use in pharmaceutical compositions and therapeutic applications. One study discusses a new salt form of a related compound, highlighting its potential use in therapeutic settings (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005). While the direct application of the specified compound is not detailed, this highlights the broader research context in which similar compounds are being explored for their therapeutic benefits.

Antibacterial Potential

Several studies have explored the antibacterial potential of N-substituted acetamide derivatives bearing similar structural features. For instance, compounds synthesized for their antibacterial activities exhibited moderate to strong inhibition against various bacterial strains, suggesting the utility of such compounds in developing new antibacterial agents (Kashif Iqbal et al., 2017; K. Nafeesa et al., 2017). These findings demonstrate the relevance of such compounds in addressing bacterial resistance by exploring new chemical scaffolds.

Anticancer and Antitumor Activity

Research into the anticancer and antitumor activity of related compounds has shown promising results. For example, novel sulfonamide derivatives have been evaluated for their cytotoxic activity, with some compounds showing significant potency against cancer cell lines, underscoring the potential of these chemical frameworks in oncological research (M. Ghorab et al., 2015).

Enzyme Inhibition and Molecular Docking

Further studies have examined the enzyme inhibition capabilities of similar compounds, with findings indicating significant inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These results suggest potential applications in treating diseases associated with enzyme dysregulation (H. Khalid et al., 2014). Molecular docking studies complement these findings by providing insights into the molecular interactions that underlie the observed biological activities, paving the way for the rational design of more effective compounds.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c21-16-6-4-15(5-7-16)14-23-20(25)13-18-3-1-2-12-24(18)28(26,27)19-10-8-17(22)9-11-19/h4-11,18H,1-3,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOVWKZHZONORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

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